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Compound of Interest

Compound Name: Bedaquiline

Cat. No.: B032110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of bedaquiline, the first

drug with a novel mechanism of action against Mycobacterium tuberculosis to be approved in

over 40 years. This document provides a comprehensive overview of its journey from a

screening hit to a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, with a

focus on the core scientific and clinical data.

Discovery and Lead Identification
Bedaquiline emerged from a whole-cell phenotypic screening campaign against

Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis. This approach

prioritized compounds with bactericidal activity, irrespective of their specific target.

Experimental Protocol: Whole-Cell Screening
The initial high-throughput screening (HTS) was designed to identify compounds that induced

cell lysis in M. smegmatis.

Methodology:

Bacterial Culture:M. smegmatis mc²155 was cultured in 7H9 broth supplemented with ADC

(albumin-dextrose-catalase) to mid-log phase.
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Assay Plate Preparation: A library of chemical compounds was dispensed into 384-well

microplates.

Inoculation: The bacterial culture was diluted and added to the assay plates.

Incubation: Plates were incubated at 37°C.

Readout: Bacterial growth was initially assessed by measuring optical density at 600 nm

(OD₆₀₀). A secondary assay based on the release of adenylate kinase (AK), an intracellular

enzyme, was used to specifically identify compounds causing cell lysis.

Hit Confirmation: Compounds showing significant growth inhibition and AK release were

selected for further characterization, including determination of the minimum inhibitory

concentration (MIC).

This screening effort identified the diarylquinoline (DAQ) scaffold as a promising starting point

for a new class of anti-tubercular agents.

Mechanism of Action: Targeting ATP Synthase
Subsequent studies to elucidate the mechanism of action of the diarylquinoline lead compound,

R207910 (later named bedaquiline), revealed a novel target: the F1Fo ATP synthase of M.

tuberculosis.

Bedaquiline specifically inhibits the proton pump of the mycobacterial ATP synthase, a crucial

enzyme for generating cellular energy in the form of ATP. This inhibition disrupts the energy

metabolism of the bacterium, leading to cell death. The drug binds to the c-subunit of the Fo

rotor ring of the ATP synthase, effectively stalling its rotation and halting ATP production. This

mechanism is distinct from all other existing anti-tubercular drugs, making bedaquiline
effective against strains resistant to other agents.

Experimental Protocol: ATP Synthase Inhibition Assay
The inhibitory activity of bedaquiline on mycobacterial ATP synthase was confirmed using

inverted membrane vesicles (IMVs) from M. phlei.

Methodology:
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Preparation of Inverted Membrane Vesicles (IMVs):M. phlei cells were disrupted, and the cell

membrane fragments were isolated and allowed to re-form into IMVs, with the ATP synthase

oriented such that the ATP-generating F1 subunit is on the exterior.

ATP Synthesis Assay:

IMVs were incubated in a reaction buffer containing ADP and inorganic phosphate (Pi).

The reaction was initiated by providing a proton motive force, typically through the addition

of a substrate for the electron transport chain (e.g., succinate).

ATP production was continuously monitored using a luciferin/luciferase-based

bioluminescence assay.

Inhibition Measurement: Various concentrations of bedaquiline were added to the assay

mixture, and the reduction in ATP synthesis was measured to determine the half-maximal

inhibitory concentration (IC₅₀).
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The initial diarylquinoline hit underwent extensive medicinal chemistry efforts to optimize its

potency, selectivity, and pharmacokinetic properties, while minimizing off-target effects,

particularly cardiotoxicity associated with inhibition of the hERG potassium channel. This

involved systematic modifications to the three main structural components of the molecule: the

A-ring (quinoline), the B-ring (phenyl), and the C-ring (naphthyl), as well as the linker and the

dimethylamino side chain. These modifications aimed to improve the safety profile while

retaining potent anti-tubercular activity.

Preclinical Development
Bedaquiline demonstrated potent in vitro activity against a wide range of drug-susceptible and

drug-resistant clinical isolates of M. tuberculosis. In vivo studies in murine models of

tuberculosis confirmed its bactericidal and sterilizing activity.

Preclinical Activity Data
Parameter Value Reference Strain/Model

In Vitro Potency

MIC vs. M. tuberculosis H37Rv 0.03 - 0.06 µg/mL Standard laboratory strain

MIC Range vs. MDR-TB

isolates
0.03 - 0.25 µg/mL Clinical isolates

Mechanism of Action

IC₅₀ for M. phlei ATP synthase 20 - 25 nM Inverted membrane vesicles

In Vivo Efficacy

Activity in murine TB model Bactericidal and sterilizing Mouse infection models

Clinical Development
The clinical development of bedaquiline involved Phase I, II, and III trials to evaluate its safety,

pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials
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Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and

pharmacokinetic profile of bedaquiline. These studies established the initial dosing regimens

for subsequent clinical trials.

Trial Identifier Study Design Population Key Findings

Various

Single and multiple

ascending dose

studies

Healthy adult

volunteers

Bedaquiline was

generally well-

tolerated. The

pharmacokinetic

profile was

characterized by a

long terminal half-life.

Phase II Clinical Trials
Two pivotal Phase IIb trials, C208 and C209, provided key evidence for the efficacy and safety

of bedaquiline in patients with MDR-TB.

Trial C208 (NCT00449644)

This was a randomized, double-blind, placebo-controlled trial.
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Parameter
Bedaquiline + Background
Regimen (n=79)

Placebo + Background
Regimen (n=81)

Patient Demographics

Mean Age (years) 32.0 32.0

Female (%) 35.6 35.6

Efficacy Outcomes

Median Time to Sputum

Culture Conversion (days)
83 125

Culture Conversion at 24

Weeks (%)
79 58

Culture Conversion at 120

Weeks (%)
62 44

Cure Rate at 120 Weeks

(WHO definition) (%)
58 32[1]

Safety Outcomes

Deaths 10 2[1]

QTcF Prolongation (>450 ms)

(%)
26.6 8.6[2]

Trial C209 (NCT00910871)

This was an open-label, single-arm trial to further evaluate the safety and efficacy of

bedaquiline in a broader population of patients with MDR-TB, including those with pre-

extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) TB.[3][4]
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Parameter Value (N=233)

Patient Population

MDR-TB (%) 63.5

Pre-XDR-TB (%) 18.9

XDR-TB (%) 16.3

Efficacy Outcomes (120 Weeks)

Culture Conversion (Overall, %) 72.2

Culture Conversion (MDR-TB, %) 73.1

Culture Conversion (Pre-XDR-TB, %) 70.5

Culture Conversion (XDR-TB, %) 62.2

Safety Outcomes

Deaths (%) 6.9

Phase III Clinical Trials (STREAM Trial)
The STREAM (Standardised Treatment Regimen of Anti-tuberculosis Drugs for Patients with

MDR-TB) trial evaluated shorter, bedaquiline-containing regimens for MDR-TB.

STREAM Stage 2

This stage of the trial assessed a 6-month and a 9-month all-oral bedaquiline-containing

regimen.
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Regimen
Favorable Outcome Rate
(%)

Comparator (9-month
injectable regimen)
Favorable Outcome Rate
(%)

6-month bedaquiline-

containing regimen
91.0 68.5[5]

9-month all-oral bedaquiline-

containing regimen
82.7 71.1[5][6]

Regulatory Approval and Post-Marketing
Based on the robust data from the clinical trial program, bedaquiline received accelerated

approval from the U.S. Food and Drug Administration (FDA) in 2012 for the treatment of

pulmonary MDR-TB in adults, as part of combination therapy when an effective treatment

regimen cannot otherwise be provided. It has since been approved in numerous other

countries and is included in the World Health Organization's (WHO) list of essential medicines.

Conclusion
The discovery and development of bedaquiline represents a landmark achievement in the fight

against tuberculosis. Its novel mechanism of action, potent bactericidal activity against resistant

strains, and the success of shorter, bedaquiline-containing treatment regimens have

transformed the management of MDR-TB, offering new hope to patients with this life-

threatening disease. Ongoing research continues to explore the optimal use of bedaquiline in

various treatment combinations and patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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